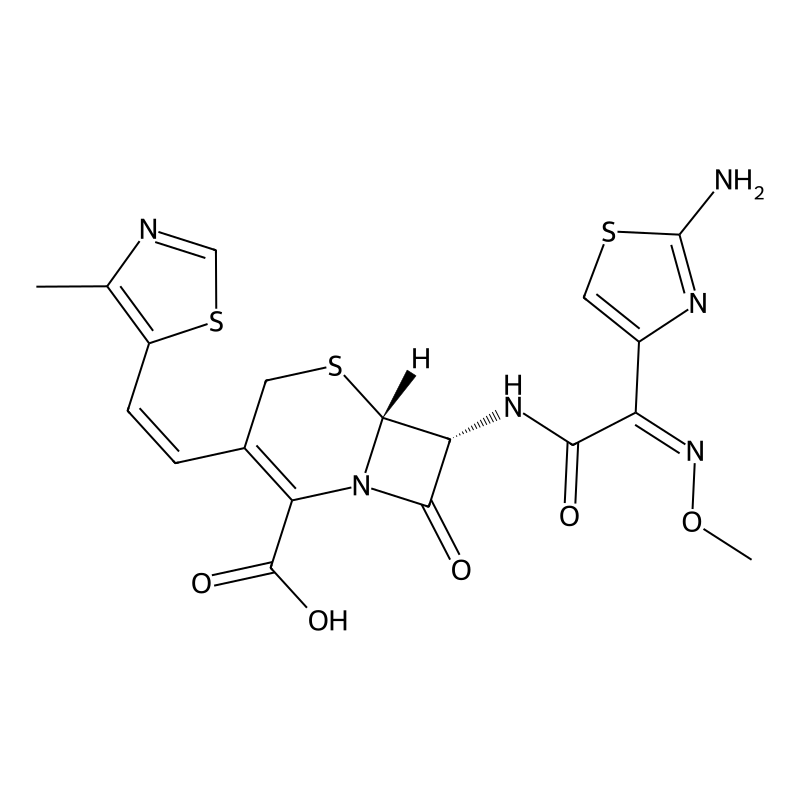

Cefditoren

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4.41e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Cefditoren pivoxil is an orally bioavailable, prodrug-formulated third-generation aminothiazolyl cephalosporin widely procured for the development of advanced antibacterial therapeutics. Structurally characterized by a unique C-3 methylthiazolyl-ethenyl moiety, it is designed to undergo rapid hydrolysis by intestinal esterases to release the active cefditoren compound. In a procurement and formulation context, cefditoren pivoxil presents specific handling requirements due to its highly lipophilic nature and poor aqueous solubility (<0.1 mg/mL in standard buffers), often necessitating specialized co-solvents like DMF or DMSO for analytical stock solutions. Its primary industrial value lies in its potent, broad-spectrum activity against human-adapted respiratory pathogens, making it a critical active pharmaceutical ingredient (API) and reference standard for combating beta-lactamase-producing and penicillin-resistant bacterial strains .

Substituting cefditoren pivoxil with older, more common third-generation oral cephalosporins like cefixime or cefdinir frequently compromises efficacy against resistant respiratory pathogens. The non-interchangeability stems from cefditoren's distinct binding affinity to altered Penicillin-Binding Proteins (PBPs), particularly PBP 2x and 2b in Streptococcus pneumoniae and ftsI-mutated Haemophilus influenzae. While generic in-class substitutes suffer from elevated Minimum Inhibitory Concentrations (MICs) and reduced bactericidal kinetics against these resistant strains, cefditoren maintains potent cidal activity. Consequently, for pharmaceutical developers and clinical researchers targeting penicillin-resistant S. pneumoniae (PRSP) or formulating next-generation oral antibiotics, relying on generic baseline cephalosporins will result in sub-therapeutic target attainment and higher clinical failure rates [1].

Superior MIC90 against Penicillin-Resistant S. pneumoniae (PRSP)

In comparative antimicrobial surveillance, cefditoren demonstrates significantly higher intrinsic potency against penicillin-resistant S. pneumoniae compared to standard procurement alternatives like cefdinir and cefuroxime [1].

| Evidence Dimension | MIC90 (µg/mL) against PRSP |

| Target Compound Data | 0.5 µg/mL |

| Comparator Or Baseline | Cefdinir and Cefuroxime (>2.0 to 8.0 µg/mL) |

| Quantified Difference | 4- to 16-fold lower MIC90 for Cefditoren |

| Conditions | In vitro broth microdilution susceptibility testing |

Dictates the selection of Cefditoren API over older cephalosporins when formulating oral therapeutics intended for resistant community-acquired respiratory infections.

Rapid Bactericidal Kinetics (Time-Kill)

Cefditoren is distinguished from other oral beta-lactams by its rapid bactericidal activity, achieving a significant reduction in bacterial load within a tight timeframe, whereas comparators act bacteriostatically under the same conditions [1].

| Evidence Dimension | Log10 CFU reduction at 4 hours (at 2x MIC) |

| Target Compound Data | ≥3 log10 reduction (bactericidal) |

| Comparator Or Baseline | Cefixime and Cefpodoxime (<3 log10 reduction, bacteriostatic) |

| Quantified Difference | Achievement of bactericidal threshold vs. failure to achieve threshold |

| Conditions | In vitro time-kill assay against penicillin-susceptible and resistant S. pneumoniae |

Provides a critical pharmacodynamic differentiator for researchers requiring a rapid-acting reference standard for time-kill assays.

Bioavailability Dependency and Formulation Processability

As a prodrug, cefditoren pivoxil exhibits highly variable absorption that is strongly dependent on lipid co-administration, requiring specific formulation strategies (e.g., lipid excipients, solid dispersions) to optimize systemic exposure [1].

| Evidence Dimension | Pharmacokinetic exposure (AUC and Cmax) |

| Target Compound Data | +70% AUC and +50% Cmax with high-fat meal |

| Comparator Or Baseline | Fasting state administration (14-16% absolute bioavailability) |

| Quantified Difference | 70% increase in AUC over baseline |

| Conditions | Human pharmacokinetic studies comparing high-fat meal co-administration vs. fasting state |

Alerts formulation scientists that standard aqueous-based dosage forms are insufficient, driving the procurement of specialized lipid or cyclodextrin excipients.

Solvent Compatibility and Analytical Handling

Cefditoren pivoxil is practically insoluble in water, requiring precise solvent selection for analytical and assay preparation to prevent precipitation and ensure reproducible dosing.

| Evidence Dimension | Solubility limit (mg/mL) |

| Target Compound Data | 15 mg/mL in DMF; 10 mg/mL in DMSO |

| Comparator Or Baseline | Aqueous buffers (≤0.16 mg/mL) |

| Quantified Difference | >90-fold higher solubility in organic solvents vs. aqueous buffers |

| Conditions | Standard laboratory solvent screening at pH 7.2 |

Essential for analytical chemists to establish reliable stock solutions and avoid costly assay failures due to API precipitation.

Advanced Oral Solid Dosage Formulation

Due to its low aqueous solubility and lipid-dependent bioavailability, cefditoren pivoxil is a prime candidate for formulation research involving ternary solid dispersions, lecithin complexation, and sub-micro-emulsions to enhance gastrointestinal absorption [1].

Antimicrobial Resistance (AMR) Reference Standard

With its superior MIC90 profile against PRSP and ftsI-mutated Haemophilus influenzae, cefditoren is procured as a critical benchmark comparator in in vitro susceptibility panels evaluating novel beta-lactamase inhibitors or next-generation antibiotics [2].

Prodrug Hydrolysis and Esterase Assays

As a pivoxil ester that relies on intestinal wall esterases for conversion to the active moiety, it serves as a highly relevant model compound in pharmacokinetic studies assessing prodrug activation, intestinal permeability, and pivalate-induced carnitine depletion [1].

References

- [1] FDA. (2002). SPECTRACEF (cefditoren pivoxil) Tablets Prescribing Information.

- [2] Granizo, J. J., et al. (2012). Pharmacodynamics for predicting therapeutic outcome and countering resistance spread: The cefditoren case. World Journal of Gastrointestinal Pharmacology and Therapeutics, 3(3), 25-34.

Purity

Quantity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

127 - 129 °C

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Drug Indication

FDA Label

Drug Classes

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Pivalate is mainly eliminated (>99%) through renal excretion, nearly exclusively as pivaloylcarnitine.

9.3 ± 1.6 L

renal cl=4-5 L/h [oral administration]